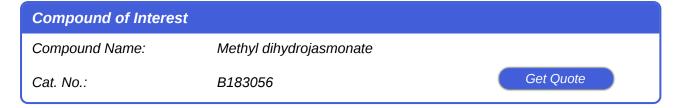


Toxicological Profile of Methyl Dihydrojasmonate: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Methyl dihydrojasmonate (MDJ), a widely used fragrance ingredient, has undergone extensive toxicological evaluation to establish its safety profile for use in consumer products. This technical guide provides a comprehensive overview of its toxicological data, including detailed experimental protocols and an examination of the available information on its biological signaling pathways.

Summary of Toxicological Endpoints

Methyl dihydrojasmonate has been assessed for a range of toxicological endpoints, including acute, sub-chronic, and developmental toxicity, as well as local effects on skin and eyes, and its potential for genotoxicity. The data consistently demonstrate a low order of toxicity across these endpoints.

Table 1: Acute Toxicity of Methyl Dihydrojasmonate



Species	Route of Administration	Endpoint	Value	Reference
Rat	Oral	LD50	> 5,000 mg/kg	[1][2]
Rabbit	Dermal	LD50	> 5,000 mg/kg	[1][2]
Rat	Inhalation (4h)	LC50	> 4.93 mg/L	[1]
Mouse	Intraperitoneal	LD50	1397.2 mg/kg	[2]
Rat	Intraperitoneal	-	Clinical signs at 1000 mg/kg, mortality at 2000 mg/kg	[2]

Table 2: Repeated Dose and Developmental Toxicity of Methyl Dihydrojasmonate



Study Type	Species	Dosing	NOAEL/NO EC	Key Findings	Reference
Repeated Dose (28-day dietary)	Rat	0, 24, 216, 1486 mg/kg/day	> 100 mg/kg/day	At the highest dose, effects included increased pro-thrombin time and altered organ weights.	[3]
Repeated Dose (49-day dietary)	Rat	Up to 300 mg/kg/day	-	No effects observed up to the highest dose tested.	[4]
Development al Toxicity	Rat	0, 40, 80, 120 mg/kg/day (gestational days 7-20)	Maternal: 80 mg/kg/day; Development al: ≥ 120 mg/kg/day	Not considered a development al toxicant. Maternal effects at 120 mg/kg/day included clinical signs and reduced body weight gain.	[5]
Local Respiratory Toxicity (2- week inhalation)	-	-	93 mg/m³	-	[6]

Table 3: Local Tolerance and Sensitization of Methyl Dihydrojasmonate



Endpoint	Species/Test System	Concentration	Result	Reference
Skin Irritation	Rabbit	- Non-irritating		[1]
Eye Irritation	Rabbit	-	Non-irritating	[1]
Skin Sensitization	Guinea Pig (Maximisation Test)	-	Not a sensitizer	[1]
Skin Sensitization	Mouse (LLNA)	-	Skin sensitizer (EC3 = 23.5%)	[3]
Skin Sensitization	Human (HRIPT)	20%	Not a sensitizer	[3]
Phototoxicity/ Photoallergenicit y	Human	-	No concern	[6]

Table 4: Genotoxicity of Methyl Dihydrojasmonate

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	S. typhimurium & E. coli	With and without	Negative	[1][6]
BlueScreen Assay	-	With and without	Negative	[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections describe the protocols for key experiments conducted on **Methyl dihydrojasmonate**.

Acute Oral Toxicity (OECD Test Guideline 423)

• Test Substance: Methyl dihydrojasmonate



Species/Strain: Rat/ Sprague-Dawley

· Vehicle: Corn oil

 Method: The study followed the Acute Toxic Class Method. Animals were dosed orally and observed for clinical signs and mortality.

• Reference:[3]

Skin Irritation (OECD Test Guideline 404)

• Test Substance: Methyl dihydrojasmonate

• Species/Strain: Rabbit

- Method: A single 4-hour application of the test substance was made to the skin of three male New Zealand white rabbits. Observations for erythema and edema were conducted at specified intervals.
- Findings: Dryness of the skin was observed, but the irritation scores did not meet the criteria for classification as a skin irritant.[3]

Eye Irritation (OECD Test Guideline 405)

• Test Substance: Methyl dihydrojasmonate

Species/Strain: Rabbit

- Method: The test substance was instilled into the conjunctival sac of one eye of each of the three test animals. Observations for conjunctival redness, chemosis, and other effects were made at 1, 24, 48, and 72 hours post-instillation.
- Findings: Very slight conjunctival redness and chemosis were observed, which resolved within 72 hours.[3]

Skin Sensitization: Maximisation Test (OECD Test Guideline 406)



- Test Substance: Methyl dihydrojasmonate
- · Species/Strain: Guinea pig
- Method: The test involved an induction phase with both intradermal injection and topical application of the test substance, followed by a challenge phase with topical application.
- Findings: Erythema was observed in both test and control groups, which was attributed to the irritant properties of the substance rather than delayed contact hypersensitivity.[3]

Genotoxicity: Ames Test (OECD Test Guideline 471)

- Test Substance: Methyl dihydrojasmonate
- Test System:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA.
- Vehicle: Dimethyl sulfoxide (DMSO)
- Concentrations: 100, 333, 1000, 3333, and 5000 μ g/plate
- Metabolic Activation: The test was conducted with and without a metabolically active microsomal fraction (S9 mix).
- Method: The standard plate incorporation method was used.
- Findings: No significant increase in the number of revertant colonies was observed in any of the tester strains at any concentration, indicating that **Methyl dihydrojasmonate** was not mutagenic under the conditions of the study.[6]

Signaling Pathways and Logical Relationships

Currently, there is limited publicly available information detailing specific signaling pathways directly modulated by **Methyl dihydrojasmonate** in the context of its toxicological profile. The toxicological data suggest a low level of biological reactivity, and therefore, significant pathway perturbations are not expected at typical exposure levels.



However, a general workflow for toxicological assessment can be visualized to understand the logical progression of testing and evaluation.



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General Workflow for Toxicological Assessment.

Conclusion

Based on a comprehensive review of the available toxicological data, **Methyl dihydrojasmonate** exhibits a low toxicity profile. It is not acutely toxic via oral, dermal, or inhalation routes. It is not a skin or eye irritant and, while one study suggested a potential for skin sensitization, a human study did not confirm this at relevant concentrations. Furthermore, it is not considered to be genotoxic. Developmental toxicity studies in rats did not show any adverse effects on fetal development. The established No Observed Adverse Effect Levels (NOAELs) from repeated dose toxicity studies provide a basis for safe levels of exposure in consumer products. The collective evidence supports the continued safe use of **Methyl dihydrojasmonate** in fragrance applications under the current conditions of use.

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